(2S,3R)-3-(Nitromethyl)-2-(prop-2-en-1-yl)cyclopentan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2S,3R)-3-(Nitromethyl)-2-(prop-2-en-1-yl)cyclopentan-1-one is a chiral compound with a unique structure that includes a nitromethyl group and a prop-2-en-1-yl group attached to a cyclopentanone ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S,3R)-3-(Nitromethyl)-2-(prop-2-en-1-yl)cyclopentan-1-one typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as cyclopentanone, nitromethane, and allyl bromide.
Formation of Intermediate: The first step involves the alkylation of cyclopentanone with allyl bromide in the presence of a base such as potassium carbonate to form 2-(prop-2-en-1-yl)cyclopentanone.
Nitration: The next step is the nitration of 2-(prop-2-en-1-yl)cyclopentanone with nitromethane in the presence of a base such as sodium ethoxide to form this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis.
Chemical Reactions Analysis
Types of Reactions
(2S,3R)-3-(Nitromethyl)-2-(prop-2-en-1-yl)cyclopentan-1-one can undergo various chemical reactions, including:
Oxidation: The nitromethyl group can be oxidized to form a nitro group.
Reduction: The nitromethyl group can be reduced to form an amine group.
Substitution: The allyl group can undergo substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst can be employed.
Substitution: Nucleophiles such as halides or amines can be used in the presence of a suitable catalyst.
Major Products
Oxidation: Formation of (2S,3R)-3-(Nitro)-2-(prop-2-en-1-yl)cyclopentan-1-one.
Reduction: Formation of (2S,3R)-3-(Aminomethyl)-2-(prop-2-en-1-yl)cyclopentan-1-one.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
Organic Synthesis: (2S,3R)-3-(Nitromethyl)-2-(prop-2-en-1-yl)cyclopentan-1-one can be used as a building block in the synthesis of more complex molecules.
Catalysis: It can serve as a ligand in catalytic reactions.
Biology
Enzyme Inhibition: The compound may act as an inhibitor for certain enzymes due to its unique structure.
Medicine
Drug Development:
Industry
- Materials Science
Properties
CAS No. |
52986-39-7 |
---|---|
Molecular Formula |
C9H13NO3 |
Molecular Weight |
183.20 g/mol |
IUPAC Name |
(2S,3R)-3-(nitromethyl)-2-prop-2-enylcyclopentan-1-one |
InChI |
InChI=1S/C9H13NO3/c1-2-3-8-7(6-10(12)13)4-5-9(8)11/h2,7-8H,1,3-6H2/t7-,8-/m0/s1 |
InChI Key |
LXJPVOSSADUOMI-YUMQZZPRSA-N |
Isomeric SMILES |
C=CC[C@H]1[C@@H](CCC1=O)C[N+](=O)[O-] |
Canonical SMILES |
C=CCC1C(CCC1=O)C[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.